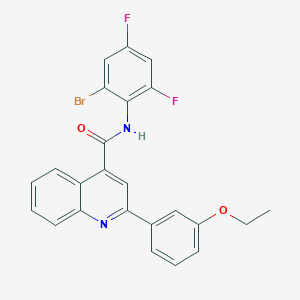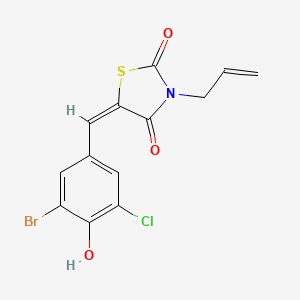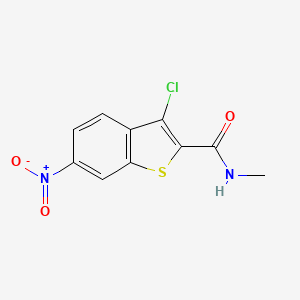![molecular formula C18H22N2O4S B4832831 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide](/img/structure/B4832831.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide
Übersicht
Beschreibung
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide, also known as MPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide is not fully understood, but it has been proposed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway (Li et al., 2016; Zhang et al., 2018). 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and -9 (Li et al., 2016).
Biochemical and Physiological Effects:
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been reported to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis (Li et al., 2016). In macrophages, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6 (Zhang et al., 2018). In a mouse model of Parkinson's disease, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been found to improve motor function and reduce dopaminergic neuron loss (Wang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide in lab experiments is its potential therapeutic properties, which can provide insights into the development of new drugs for cancer, inflammation, and neurological disorders. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may affect its safety and efficacy in clinical applications.
Zukünftige Richtungen
There are several future directions for 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide research, including:
1. Investigating the toxicity and pharmacokinetics of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide in animal models and humans to evaluate its safety and efficacy in clinical trials.
2. Exploring the potential of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide as a combination therapy with other drugs for cancer, inflammation, and neurological disorders.
3. Identifying the molecular targets of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide and elucidating its mechanism of action in different cell types and animal models.
4. Developing new derivatives of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide with improved pharmacological properties, such as increased potency and selectivity.
Conclusion:
In conclusion, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide is a chemical compound that has shown potential therapeutic properties in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo (Li et al., 2016). In inflammation research, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been reported to reduce the production of pro-inflammatory cytokines in macrophages (Zhang et al., 2018). In neurological disorder research, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been investigated for its potential neuroprotective effects in a mouse model of Parkinson's disease (Wang et al., 2019).
Eigenschaften
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-12-19-18(21)13-24-16-8-10-17(11-9-16)25(22,23)20-15-6-4-14(2)5-7-15/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQERRKZTKHOXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(4-biphenylyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4832751.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4832755.png)





![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)cyclobutanecarboxamide](/img/structure/B4832801.png)
![N-[3-(1-azepanyl)propyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B4832804.png)
![2-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4832807.png)

![4-[2,4-bis(allyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4832816.png)
![3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4832836.png)
![[4-benzyl-1-(2,3-difluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4832837.png)